molecular formula C16H14N2O4S2 B2929434 4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 896335-94-7

4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2929434
CAS No.: 896335-94-7
M. Wt: 362.42
InChI Key: JTOFPVZKXADXNW-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a methanesulfonyl group at the 4-position of the benzamide ring and a methoxy group at the 6-position of the benzothiazole moiety. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets such as DNA gyrase or cytochrome P450 enzymes .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFPVZKXADXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is crucial for cognitive function. Additionally, it inhibits the aggregation of β-amyloid plaques, which are associated with the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Benzothiazole derivatives with variations in substituents on the benzamide and benzothiazole rings have been synthesized and evaluated for biological activity. Below is a comparative analysis:

Structural and Functional Group Variations

Key Compounds for Comparison :

BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide) : Substituents: Pyridine-3-yl amino group on the acetamide chain; 6-methoxy on benzothiazole. Activity: Exhibits potent antimicrobial activity (MIC: 3.125–12.5 µg/ml against E. coli, S. aureus). Mechanism: Binds to DNA gyrase (PDB: 3G75) with high docking scores .

MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide) : Substituents: Cyano group on benzamide; pyridylmethyl and 5-methoxy on benzothiazole.

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide : Substituents: Bulky adamantyl group on acetamide; 6-methoxy on benzothiazole.

4-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide :

  • Substituents : Fluoro group on benzamide; 6-methoxy on benzothiazole.
  • Molecular Formula : C₁₅H₁₁FN₂O₂S.

Physicochemical Properties
  • Crystal Packing : The adamantyl derivative forms H-bonded dimers and S···S interactions, leading to dense crystal packing . In contrast, the target compound’s sulfonyl group may promote hydrogen bonding with water, improving solubility.
  • Spectroscopic Data : IR spectra of benzothiazole derivatives typically show ν(C=O) at ~1660–1680 cm⁻¹ and ν(NH) at ~3150–3400 cm⁻¹, consistent across analogs .

Biological Activity

4-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O4S2C_{16}H_{14}N_{2}O_{4}S_{2} with a molecular weight of 366.42 g/mol. The compound features a methanesulfonyl group and a methoxy-substituted benzothiazole moiety, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy and sulfonamide groups are crucial for binding to enzymes or receptors, potentially modulating their activity. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites, thereby preventing substrate access.
  • Cell Signaling Modulation : It can affect signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, which is critical for eliminating malignant cells.

In a study involving several benzothiazole derivatives, one compound demonstrated significant inhibition of cell migration and reduced inflammatory factor expression (IL-6 and TNF-α) in macrophages, indicating its dual role as an anti-inflammatory and anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the secretion of pro-inflammatory cytokines in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.

Research Findings and Case Studies

A summary of key findings from recent research studies is presented in the following table:

Study ReferenceCell Line TestedKey FindingsMethodology
A431, A549Significant inhibition of cell proliferation; induced apoptosisMTT assay, Flow cytometry
Mouse macrophagesDecreased IL-6 and TNF-α levelsELISA
VariousPotent AChE inhibition; neuroprotective effectsMolecular docking studies

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